5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.: 104579-03-5
VCID: VC20836531
InChI: InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1
SMILES: CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Molecular Formula: C38H37N3O7
Molecular Weight: 647.7 g/mol

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine

CAS No.: 104579-03-5

Cat. No.: VC20836531

Molecular Formula: C38H37N3O7

Molecular Weight: 647.7 g/mol

* For research use only. Not for human or veterinary use.

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine - 104579-03-5

Specification

CAS No. 104579-03-5
Molecular Formula C38H37N3O7
Molecular Weight 647.7 g/mol
IUPAC Name N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1
Standard InChI Key YWHPQMVQHSPNRU-LBFZIJHGSA-N
Isomeric SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Canonical SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Introduction

Chemical Structure and Properties

The compound 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine is a modified nucleoside with protective groups that make it suitable for oligonucleotide synthesis. It features a dimethoxytrityl (DMT) group at the 5' position and a benzoyl group at the N4 position of the cytidine base, along with a methyl group at position 5.

Basic Chemical Identity

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine is classified as a protected nucleoside derivative. The compound incorporates several key functional groups that provide specific properties necessary for its application in nucleic acid synthesis and related fields. The dimethoxytrityl group serves as a protective group for the 5'-hydroxyl, while the benzoyl group protects the exocyclic amino group on the nucleobase .

Physical and Chemical Properties

The physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine are summarized in the following table:

PropertyValue
CAS Number104579-03-5
Molecular FormulaC38H37N3O7
Molecular Weight647.72 g/mol
Physical StateSolid
ColorWhite to off-white
Density1.26±0.1 g/cm³ (Predicted)
SolubilityDMSO: 41.67 mg/mL (64.33 mM; requires ultrasonic)
pKa8.69±0.40 (Predicted)
Storage Temperature0°C

These properties highlight the compound's stability characteristics and handling requirements, which are essential for its applications in laboratory and industrial settings .

Structural Features

Synthesis Methods

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine requires careful control of reaction conditions to ensure high yield and purity. Various approaches have been developed for its preparation, with recent advances focusing on scalability and cost-effectiveness.

Efficient Synthesis Process

A notable synthesis process described in the literature involves an efficient method that produces this compound in high yield and quality. The key improvement in this process comes from the final benzoylation step, where researchers developed a method to selectively hydrolyze benzoyl ester impurities that typically form during the reaction .

Scale-Up Production

The synthesis method has been successfully scaled up to multikilogram quantities, making it suitable for routine use in the production of oligonucleotide therapeutics. This scale-up capability is particularly important as the demand for oligonucleotide-based therapies continues to grow in the pharmaceutical industry .

Cost-Effective Approaches

The inexpensive approach developed for synthesizing 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine has significant implications for reducing the cost of oligonucleotide therapeutics. By improving the efficiency of the synthesis and reducing waste through selective hydrolysis of impurities, manufacturers can produce this compound more economically while maintaining high quality standards .

Applications in Research and Therapeutics

The compound 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine finds extensive application across multiple scientific and medical fields due to its specialized structure and properties.

Oligonucleotide Synthesis

As a key building block in oligonucleotide synthesis, this compound is essential for various genetic research applications. The protective groups incorporated in its structure enhance the stability and efficiency of DNA synthesis processes, leading to improved yield and purity of the final oligonucleotide products. These synthetic oligonucleotides are critical tools in gene editing and molecular diagnostics .

Drug Development

In the pharmaceutical industry, 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine plays a significant role in the development of nucleoside analogs that can be used in antiviral and anticancer therapies. The compound provides researchers with tools to create more effective treatments by enabling the synthesis of modified oligonucleotides with enhanced pharmacological properties .

Research Applications

The various applications of 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine in research and therapeutics are summarized in the following table:

Application AreaSpecific Uses
Nucleic Acid SynthesisBuilding block for oligonucleotides used in gene editing and molecular diagnostics
Drug DevelopmentDevelopment of nucleoside analogs for antiviral and anticancer therapies
BiotechnologyProduction of modified nucleotides for RNA-based therapeutics with enhanced stability
Diagnostic ToolsFormulation of probes and primers for PCR and other nucleic acid amplification techniques
Research ReagentsReagent in various biochemical assays for enzyme kinetics and molecular interactions

These diverse applications underscore the importance of this compound in advancing research across multiple scientific disciplines .

Comparative Analysis with Related Compounds

Understanding how 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine compares to similar compounds provides valuable insights into its specific applications and advantages.

Comparison with Non-Methylated Analog

A closely related compound, 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxycytidine (without the 5-methyl group), differs slightly in molecular structure and properties. This difference is reflected in its CAS number (67219-55-0), molecular formula (C37H35N3O7), and molecular weight (633.701 g/mol) .

Functional Differences

The 5-methyl modification in 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine provides distinct advantages in certain applications. This modification can affect the thermal stability of resulting oligonucleotides and may influence base-pairing dynamics. These properties make the methylated version particularly valuable for specific research and therapeutic applications where enhanced stability or modified recognition characteristics are desired .

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